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Compound of Interest

Compound Name: 1-Phenylazo-2-anthrol

Cat. No.: B15473898

Note on 1-phenylazo-2-anthrol: Extensive searches for "1-phenylazo-2-anthrol” as a
histological stain for lipids did not yield specific results in the available scientific literature. It is
possible that this is an uncommon compound or a variant name. The following application
notes and protocols are provided for Oil Red O, a widely used diazo dye for the staining of
neutral lipids, as a representative example of an azo dye used in lipid histology. The principles
and general procedures are often applicable to other lysochrome dyes of the Sudan group.

Introduction to Azo Dyes for Lipid Staining

Azo dyes used for lipid staining, such as Oil Red O and others in the Sudan series (e.g., Sudan
[ll, Sudan IV, and Sudan Black B), are classified as lysochromes, or fat-soluble dyes.[1] The
fundamental principle of this staining technique relies on the dye's higher solubility in the lipids
being demonstrated than in the solvent it is applied in.[2] This preferential partitioning results in
the coloration of lipid-rich structures within tissues and cells.

These stains are invaluable for visualizing and quantifying intracellular lipid droplets, making
them crucial tools in research areas such as metabolic diseases (including obesity and
diabetes), atherosclerosis, and fatty liver disease.[3][4] While Oil Red O imparts a vibrant red
color to neutral fats and triglycerides, other dyes like Sudan Black B stain a broader range of
lipids, including phospholipids and sterols, in a blue-black color.[1][3]

Quantitative Data Summary
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The quantification of lipid accumulation can be achieved by eluting the dye from the stained
cells or tissues and measuring its absorbance. The tables below summarize typical reagents

and measurement parameters for Oil Red O staining and quantification.

Table 1: Reagents for Oil Red O Staining

Reagent

Composition

Preparation Notes

Oil Red O Stock Solution

0.35-0.5 g Oil Red O in 100
mL of 99% isopropanol.[2][5]

Stir overnight to dissolve, then
filter.[5] Store at room

temperature.

Oil Red O Working Solution

Mix 3 parts of Oil Red O stock
solution with 2 parts of distilled
water (e.g., 30 mL stock + 20
mL water).[5][6]

Let stand for 10-20 minutes
and filter before use.[2][5] This
working solution is stable for

only a few hours.[5]

Fixative

10% Formalin (in PBS or
water).[5][7]

Differentiation/Wash Solution

60% Isopropanol.[2][5]

Counterstain (Optional)

Mayer's Hematoxylin.[6][7]

For visualizing cell nuclei.

Elution Solution

100% Isopropanol.[5]

For quantification.

Table 2: Parameters for Quantification of Oil Red O Staining

Parameter

Value

Notes

Absorbance Wavelength

492 nm or 500 nm.[5]

Use 100% isopropanol as a
blank.[5]

Instrumentation

Spectrophotometer or plate

reader.

Expected Results

Increased absorbance
correlates with greater lipid

accumulation.

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://mousepheno.ucsd.edu/pdfs/1_Oil_Red_O_HC.pdf
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://pharm.ucsf.edu/xinchen/protocols/oil-red-o
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://mousepheno.ucsd.edu/pdfs/1_Oil_Red_O_HC.pdf
https://pharm.ucsf.edu/xinchen/protocols/oil-red-o
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15473898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimental Protocols
Protocol for Staining Lipids in Cultured Cells with Oil
Red O

This protocol is adapted for cells grown in multi-well plates.

Cell Culture and Treatment: Grow and treat cells in a culture plate as required by the
experimental design.

o Wash: Remove the culture medium and gently wash the cells with Phosphate Buffered
Saline (PBS).[5]

o Fixation: Add 10% formalin to each well and incubate for at least 30-60 minutes at room
temperature.[5]

e Wash: Discard the formalin and wash the cells twice with distilled water.[5]

« Isopropanol Wash: Add 60% isopropanol to each well and incubate for 5 minutes at room
temperature.[5]

e Drying: Remove the isopropanol and allow the cells to dry completely.[5]

» Staining: Add the filtered Oil Red O working solution to each well, ensuring the cells are fully
covered. Incubate for 10-20 minutes at room temperature.[5]

e Wash: Discard the staining solution and wash the cells 2-5 times with distilled water until the
excess stain is removed.[5]

o Counterstaining (Optional): If desired, add Hematoxylin for 1 minute to stain the nuclei, then
wash several times with water.[5]

» Visualization: Add water or PBS to the wells to prevent drying and view under a light
microscope. Lipid droplets will appear as red circular structures.[5]

Protocol for Staining Lipids in Frozen Tissue Sections
with Oil Red O
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This method is suitable for fresh or frozen tissue samples, as alcohol-based fixation for paraffin
embedding removes lipids.

e Sectioning: Cut frozen tissue sections at a thickness of 8-10 um and air dry them onto
microscope slides.[2]

» Fixation: Fix the sections in 10% formalin for 5-10 minutes.[6][7]
e Wash: Briefly rinse with running tap water, followed by a quick rinse in distilled water.[2]
« Differentiation: Dip the slides briefly in 60% isopropanol.[6]

» Staining: Stain with the freshly prepared Oil Red O working solution for approximately 15
minutes.[2][6]

« Differentiation: Rinse briefly in 60% isopropanol to remove excess stain.[2]
o Wash: Wash with distilled water.[2]
o Counterstaining (Optional): Lightly stain the nuclei with Hematoxylin.[2]

e Mounting: Coverslip using an agueous mounting medium or glycerin jelly.[2][6] Do not use
alcohol-based mounting media.

Diagrams

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://mousepheno.ucsd.edu/pdfs/1_Oil_Red_O_HC.pdf
https://pharm.ucsf.edu/xinchen/protocols/oil-red-o
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://mousepheno.ucsd.edu/pdfs/1_Oil_Red_O_HC.pdf
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://mousepheno.ucsd.edu/pdfs/1_Oil_Red_O_HC.pdf
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://mousepheno.ucsd.edu/pdfs/1_Oil_Red_O_HC.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15473898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Workflow for Oil Red O Staining in Cultured Cells

Sample Preparation

1. Culture & Treat Cells

2. Wash with PBS

3. Fix with 10% Formalin

Staining K

rocedure

4. Wash with dH20

5. Incubate in 60% Isopropanol

6. Stain with Oil Red O

7. Wash with dH20

Anrvsis

8. Counterstain (Optional)

l

9. Visualize (Microscopy)

:

10. Elute Dye with 100% Isopropanol

:

11. Measure Absorbance (492-500nm)

Click to download full resolution via product page

Workflow for Oil Red O Staining in Cultured Cells
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Workflow for Oil Red O Staining of Frozen Tissue

Tissue Preparation

1. Cut Frozen Sections

2. Air Dry on Slides

3. Fix in 10% Formalin

Staining Rrocedure

4. Rinse in 60% Isopropanol

5. Stain with Oil Red O

6. Differentiate in 60% Isopropanol

7. Wash with dH20

Final Steps

8. Counterstain (Optional)

9. Mount with Aqueous Medium

10. Visualize (Microscopy)

Click to download full resolution via product page

Workflow for Oil Red O Staining of Frozen Tissue
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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